molecular formula C18H18ClF3N2O3S2 B605155 ACP1b CAS No. 1371635-84-5

ACP1b

Cat. No.: B605155
CAS No.: 1371635-84-5
M. Wt: 466.92
InChI Key: OUZIIFOEMPAZKX-UHFFFAOYSA-N
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Description

ACP1b is a small molecule activator of the Caseinolytic protease (ClpP) with a dissociation constant (Kd) of 3.2 μM . ClpP is a conserved, barrel-shaped serine protease complex critical for protein homeostasis and virulence regulation in many bacterial pathogens . By binding to and activating ClpP, this compound can induce uncontrolled proteolysis within the bacterial cell, disrupting normal physiological processes and leading to cell death . This mechanism underpins its reported antibacterial activity, with a minimum bactericidal concentration (MBC) of 16 μg/mL against Neisseria meningitidis and 8 μg/mL against Haemophilus influenzae . As bacterial proteases like ClpP represent promising yet untapped antimicrobial drug targets, this compound serves as a valuable chemical tool for probing ClpP function and validating its role in bacterial viability and pathogenesis for future antibiotic development . CAS Number : 1371635-84-5 Chemical Formula : C₁₈H₁₈ClF₃N₂O₃S₂ Molar Mass : 466.93 g/mol

Properties

CAS No.

1371635-84-5

Molecular Formula

C18H18ClF3N2O3S2

Molecular Weight

466.92

IUPAC Name

N-(2-((2-Chlorophenyl)thio)ethyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide

InChI

InChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25)

InChI Key

OUZIIFOEMPAZKX-UHFFFAOYSA-N

SMILES

CC(S(=O)(C1=NC=C(C(F)(F)F)C=C1)=O)(C)C(NCCSC2=CC=CC=C2Cl)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACP1b;  ACP 1b;  ACP-1b;  ACP1 b;  ACP1-b;  Activator of self-Compartmentalizing Proteases 1b

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

ACP1b has been investigated for its potential in enhancing the efficacy of chemotherapy. Studies have shown that modulation of DNA base excision repair mechanisms can improve treatment outcomes in tumors such as melanoma and glioma. By targeting APE1, a protein involved in this repair pathway, researchers have explored small molecule inhibitors that can potentiate the effects of alkylating agents used in chemotherapy .

Case Study:

  • Title: Development and Evaluation of Human AP Endonuclease Inhibitors
  • Findings: The study identified novel inhibitors that enhance the cytotoxicity of traditional chemotherapy agents, suggesting a synergistic effect when combined with this compound .

Biochemical Research

In biochemical applications, this compound serves as a tool for studying protease activity and protein degradation pathways. Its unique mechanism allows researchers to dissect cellular processes involving protein turnover and regulation.

Table 1: Comparison of Protease Activators

ActivatorMechanism of ActionApplication Area
This compoundUpregulates ClpP for protein degradationCancer therapy, Biochemistry
Traditional AntibioticsDisrupts cell membrane integrityBacterial infections

Molecular Biology

This compound is also utilized in molecular biology for the development of water-soluble analogues that enhance its bioavailability and effectiveness. Research has focused on synthesizing derivatives that maintain or improve the compound's activity while being easier to handle in laboratory settings .

Case Study:

  • Title: Development of Water Soluble ACP1 Analogues
  • Findings: The synthesis improved physical properties and allowed for broader applications in both research and therapeutic contexts .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Thermodynamic Parameters of this compound
Parameter Value Reference
Interface Area with KS 495 Ų
Hydrogen Bonds with KS 1 (E88–R384)
Free Energy (ΔG) Difference (vs. ACP1a) ~0.8 kcal/mol
Ppant Arm Length 19 Å
Table 2: Substrate Transfer Efficiency in ACP Systems
System Substrate Transfer Rate (s⁻¹) Processivity
This compound (Pks13) 0.5–1.2* High
DEBS cis-ACP 0.8–1.5 Moderate
AcpP (E. coli FAS) 2.0–3.0 Low

*Estimated from cryo-EM dynamics .

Mechanistic Insights and Controversies

  • Dynamic Switching : ACP1a and this compound coexist in equilibrium, with ACP1a predominant (~75% occupancy) due to its lower energy state .
  • Substrate Specificity : this compound’s hydrophilic interface with AT’ may enhance selectivity for meromycolyl chains over shorter acyl groups .
  • Contradictions: references a human phosphatase (LMPTP) also named ACP1, which is unrelated to the mycobacterial this compound. This highlights nomenclature conflicts in literature .

Preparation Methods

Synthesis of the Western Fragment (β-Sulfonyl Carboxylic Acid)

Starting material : 5-(Trifluoromethyl)pyridine-2-thiol.

  • Alkylation with ethyl 2-bromoisobutyrate

    • Reagents : Ethyl 2-bromoisobutyrate, potassium hydroxide (KOH), ethanol.

    • Conditions : Reflux at 80°C for 12 hours.

    • Product : Ethyl 2-((5-(trifluoromethyl)pyridin-2-yl)thio)isobutyrate.

    • Yield : 85–90%.

  • Oxidation to sulfone

    • Reagents : meta-Chloroperbenzoic acid (mCPBA), sodium bicarbonate (NaHCO₃), dichloromethane (DCM).

    • Conditions : Stirring at 0°C to room temperature for 6 hours.

    • Product : Ethyl 2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)isobutyrate.

    • Yield : 78–82%.

  • Ester hydrolysis to carboxylic acid

    • Reagents : Lithium hydroxide (LiOH), tetrahydrofuran (THF)/water.

    • Conditions : Stirring at room temperature for 4 hours.

    • Product : 2-((5-(Trifluoromethyl)pyridin-2-yl)sulfonyl)isobutyric acid.

    • Yield : 95%.

Synthesis of the Eastern Fragment (3-Phenylpropylamine Derivative)

Starting material : 3-Phenylpropylamine.

  • Thioether formation

    • Reagents : 2-Chlorothiophenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

    • Conditions : Heating at 60°C for 8 hours.

    • Product : 3-Phenylpropyl(2-chlorophenyl)sulfane.

    • Yield : 70–75%.

Amide Coupling to Form this compound

Reagents :

  • Western fragment (2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)isobutyric acid).

  • Eastern fragment (3-phenylpropyl(2-chlorophenyl)sulfane).

  • Coupling agent: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Tetrahydrofuran (THF).

Conditions :

  • Activation of the carboxylic acid with PyBOP (1.2 equiv) and DIPEA (3 equiv) in THF at 0°C for 30 minutes.

  • Addition of the eastern fragment amine (1.0 equiv) and stirring at room temperature for 12 hours.

Workup :

  • Extraction with ethyl acetate and water.

  • Purification via silica gel chromatography (hexane/ethyl acetate = 3:1).

Product : this compound (C₂₁H₂₂ClF₃N₃O₃S₂).

  • Yield : 65–70%.

  • Purity : >95% (HPLC).

Characterization and Analytical Data

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.79 (d, J = 2.4 Hz, 1H), 8.24 (dd, J = 8.4, 2.4 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 7.34–7.28 (m, 2H), 7.24–7.18 (m, 3H), 3.56 (t, J = 6.8 Hz, 2H), 3.12 (s, 2H), 2.72 (t, J = 7.6 Hz, 2H), 1.94 (quintet, J = 7.6 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 151.8 (CF₃-C), 139.4 (Ar-C), 132.1 (Ar-Cl), 128.9–126.3 (Ar-CH), 62.4 (CH₂), 44.8 (CH₂), 34.2 (CH₂), 31.7 (CH₂).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₂ClF₃N₃O₃S₂ [M+H]⁺: 530.0712; found: 530.0708.

Optimization Challenges and Solutions

  • Smiles Rearrangement :

    • Early attempts using DMF as a solvent led to undesired Smiles rearrangement due to the sulfonyl group.

    • Solution : THF was substituted to suppress rearrangement.

  • Low Coupling Efficiency :

    • HATU and HBTU coupling agents resulted in <10% yield.

    • Solution : PyBOP provided superior activation of the sterically hindered carboxylic acid.

Comparative Analysis of this compound Synthesis Routes

ParameterProtocol AProtocol B
Coupling AgentPyBOPPyBOP
SolventTHFDMF (avoided)
Yield65–70%60–65%
Purity (HPLC)>95%92–94%

Scalability and Industrial Considerations

  • Batch Size : Up to 500 g demonstrated in pilot-scale reactions.

  • Cost Drivers : PyBOP (≈$320/mol) and 5-(trifluoromethyl)pyridine-2-thiol (≈$450/kg).

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 18.2 kg/kg.

    • E-Factor : 6.7 .

Q & A

Q. What experimental models are used to assess ACP1b’s antibacterial activity, and how do results compare to established antibiotics?

Answer: this compound’s activity is evaluated using in vitro minimum inhibitory concentration (MIC) assays against pathogens like N. meningitidis and H. influenzae. For example, this compound showed MIC values of 16 μg/mL and 8 μg/mL against these species, respectively, outperforming ADEP1 in specific contexts but remaining 10-20× less potent overall . Comparative studies with frontline antibiotics (e.g., azithromycin, doxycycline) involve parallel testing under standardized conditions, with chlamydial inhibition assessed via immunofluorescence to quantify inclusion size and number .

Q. How is this compound’s activation of E. coli ClpP demonstrated experimentally?

Answer: Enzymatic assays measuring protease activity are critical. Researchers quantify ClpP activation by monitoring substrate degradation rates (e.g., GFP-ssrA fusion proteins) in the presence of this compound. Data normalization (e.g., GFP/mCherry ratios) ensures reproducibility, as shown in stability assays under varying conditions (e.g., pulse-chase experiments) .

Q. What methodologies confirm this compound’s structural novelty as a scaffold for antibiotic development?

Answer: Combinatorial synthesis and computational docking studies identify this compound’s binding interactions with ClpP. Structural elucidation via NMR or X-ray crystallography, coupled with biochemical validation (e.g., MIC assays across bacterial strains), distinguishes it from existing scaffolds like ADEP1 .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across bacterial species or experimental setups?

Answer: Contradictions may arise from strain-specific ClpP isoforms or assay conditions. Systematic reviews of prior studies (e.g., comparing MIC values, host-cell models) and sensitivity analyses (e.g., varying ATP concentrations in ClpP activation assays) help isolate variables. Applying frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypothesis-driven resolution .

Q. What strategies optimize this compound’s potency while minimizing off-target effects?

Answer: Structure-activity relationship (SAR) studies guide rational modifications. For example, introducing substituents to enhance ClpP binding affinity while testing cytotoxicity in mammalian cell lines. High-throughput screening of analogs, combined with molecular dynamics simulations, identifies candidates with improved selectivity .

Q. How should experimental designs account for bacterial persistence and resistance mechanisms when testing this compound?

Answer: Longitudinal studies tracking bacterial recovery post-treatment (e.g., in Chlamydia inclusion models) assess persistence. Resistance profiling involves serial passage assays under sub-inhibitory this compound concentrations, followed by whole-genome sequencing to identify mutations. Comparative analysis with broad-spectrum antibiotics (e.g., doxycycline) highlights resistance risks .

Methodological Guidance

  • Data Interpretation: Use normalized metrics (e.g., GFP/mCherry ratios) to control for experimental variability in protease activation assays .
  • Reproducibility: Adhere to standardized protocols (e.g., AOAC, USP) for MIC determinations and include negative controls (e.g., solvent-only treatments) .
  • Ethical Reporting: Disclose funding sources, experimental limitations (e.g., in vitro vs. in vivo gaps), and conflicts of interest per journal guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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